L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)
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Overview
Description
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI) is a derivative of the amino acid histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)- involves the use of specific reagents and conditions to ensure the correct formation of the compound. One common method involves the use of N-carboxy anhydride of L-histidine, which undergoes polymerization to form the desired compound . The reaction conditions typically include controlled temperatures and pH levels to ensure the stability and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for higher yield and efficiency. The use of high vacuum techniques and high purity reagents is crucial to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of histamine, while reduction may yield different derivatives of histidine .
Scientific Research Applications
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)- has numerous applications in scientific research:
Chemistry: It is used in the study of amino acid derivatives and their reactions.
Biology: It plays a role in understanding protein structure and function.
Mechanism of Action
The mechanism of action of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)- involves its conversion to histamine through the action of the enzyme histidine decarboxylase. This enzyme catalyzes the decarboxylation of histidine, resulting in the formation of histamine, which plays a crucial role in various physiological processes such as neurotransmission, gastric acid secretion, and immune response .
Comparison with Similar Compounds
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)- can be compared with other similar compounds such as:
Histidinoalanine: Another derivative of histidine, known for its role in protein cross-linking.
Lysinomethylalanine: A compound formed from lysine, also involved in protein cross-linking.
These compounds share similarities in their structure and function but differ in their specific roles and applications
Properties
Molecular Formula |
C10H16N4O4 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
(2S)-2-[[[(1S)-1-carboxyethyl]amino]methylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O4/c1-6(9(15)16)12-5-14-8(10(17)18)2-7-3-11-4-13-7/h3-4,6,8,12,14H,2,5H2,1H3,(H,11,13)(H,15,16)(H,17,18)/t6-,8-/m0/s1 |
InChI Key |
HQALXSNWXVRIFR-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCN[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NCNC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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